FLAG-Cys

Peptide Purity Quality Control Procurement Specification

Researchers needing homogeneous, oriented protein immobilization often face heterogeneity and ligand leakage with standard tags. FLAG-Cys (CAS 844869-12-1) solves this with a single, reactive C-terminal thiol for precise, site-selective conjugation to maleimide-activated surfaces. - Enables uniform bait presentation for consistent SPR/BLI kinetic data, eliminating amine coupling randomness. - Models site-specific ADC payload attachment with a defined 1:1 drug-to-antibody ratio. - Maintains high-affinity anti-FLAG M1/M2 antibody recognition for robust detection and purification.

Molecular Formula C44H65N11O21S
Molecular Weight 1116.1 g/mol
Cat. No. B12393917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLAG-Cys
Molecular FormulaC44H65N11O21S
Molecular Weight1116.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)O)N)O
InChIInChI=1S/C44H65N11O21S/c45-11-3-1-5-23(48-39(70)25(13-20-7-9-21(56)10-8-20)50-36(67)22(47)14-31(57)58)37(68)51-27(16-33(61)62)41(72)53-29(18-35(65)66)43(74)54-28(17-34(63)64)42(73)52-26(15-32(59)60)40(71)49-24(6-2-4-12-46)38(69)55-30(19-77)44(75)76/h7-10,22-30,56,77H,1-6,11-19,45-47H2,(H,48,70)(H,49,71)(H,50,67)(H,51,68)(H,52,73)(H,53,72)(H,54,74)(H,55,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyICCXXHMWPXPQHN-WQXPEFPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLAG-Cys Sourcing & Overview


FLAG-Cys (CAS 844869-12-1) is a synthetic 9-amino acid peptide that combines the classic FLAG epitope tag (sequence: DYKDDDDK) with a C-terminal cysteine (Cys) residue [1]. This bifunctional design maintains the high-specificity immunodetection and affinity purification capabilities of the standard FLAG tag [2] while introducing a reactive thiol group for site-selective conjugation to maleimide-, iodoacetamide-, or disulfide-based linkers [1]. With a molecular weight of 1116.11 Da and a typical vendor purity exceeding 95%, FLAG-Cys serves as a versatile tool in proteomics, drug target deconvolution, and bioconjugate chemistry .

Thiol conjugation Supports site-selective maleimide/iodoacetyl coupling
FLAG epitope Compatible with anti-FLAG immunodetection and affinity purification
Bioconjugation platform May support proteomics and drug target deconvolution studies

Standard FLAG Peptide Limitations


A standard FLAG peptide (e.g., DYKDDDDK) provides a powerful handle for immunoprecipitation and detection . However, it lacks the unique, solvent-exposed thiol group present on the C-terminal cysteine of FLAG-Cys. This structural difference is critical for applications requiring covalent, site-specific attachment of probes, surfaces, or drug payloads. Substituting a standard FLAG peptide for FLAG-Cys in a conjugation protocol would result in no productive reaction with thiol-reactive chemistries, leading to experimental failure. Similarly, using an alternative cysteine-containing tag without the FLAG epitope would forfeit the well-characterized, high-affinity binding to commercially available anti-FLAG antibodies (e.g., M1, M2), a cornerstone of countless established protein analysis pipelines .

FLAG-Cys
  • Contains C-terminal cysteine (thiol)
  • Site-selective conjugation
  • Anti-FLAG antibody recognition
Standard FLAG peptide
  • No cysteine residue
  • No thiol-specific conjugation site
  • May not support maleimide/iodoacetyl coupling

Substituting a standard FLAG peptide may not produce a thiol-reactive conjugate; a non-FLAG cysteine tag may lack well-characterized anti-FLAG binding for established detection/purification workflows.

FLAG-Cys vs Standard Tags: Key Differences


Purity Comparison to Standard FLAG Peptides

For procurement, peptide purity is a primary indicator of batch-to-batch reproducibility. FLAG-Cys is consistently offered at purities ≥95% as determined by HPLC and mass spectrometry . This level of purity is directly comparable to or exceeds that of many commercially available standard FLAG peptides, which range from >90% to >99% purity depending on the vendor and grade . This ensures that selecting FLAG-Cys does not necessitate a compromise in material quality relative to its more common analog.

Peptide purity
Reported
≥95% (HPLC/MS)
Comparable to standard FLAG peptide purity ranges.
Data to verify with vendor CoA.
Peptide Purity Quality Control Procurement Specification

Biophysical Properties: Mass and Sequence

FLAG-Cys has a defined molecular weight of 1116.11 Da and the unique sequence Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-Cys (DYKDDDDKC) . This differentiates it from the standard FLAG octapeptide (DYKDDDDK), which has a molecular weight of 1012.0 Da . The addition of the C-terminal cysteine increases the mass by 104.11 Da, a difference that is readily distinguishable in mass spectrometry analyses, enabling unambiguous identification of the tagged protein and its conjugates. This precise definition is crucial for rigorous analytical characterization.

Molecular weight
Head-to-head
1116.11 Da vs 1012.0 Da (standard FLAG)
Mass shift (104 Da) enables unambiguous MS discrimination.
Theoretical average mass.
Biophysical Characterization Mass Spectrometry Tag Identification

Site-Selective Thiol Chemistry Advantage

The defining functional advantage of FLAG-Cys is the presence of a single, solvent-accessible cysteine residue [1]. This thiol group provides a unique handle for site-specific covalent conjugation using well-established chemistries (e.g., maleimide, iodoacetyl, vinyl sulfone) [2]. In contrast, the standard FLAG peptide (DYKDDDDK) contains no cysteine residues and offers no analogous site for selective chemical modification. This difference transforms FLAG-Cys from a purely affinity-based tool into a platform for building precisely defined bioconjugates, such as site-specifically labeled proteins, surface-immobilized ligands, or homogeneous antibody-drug conjugate models.

Conjugation site
Class-level inference
1 thiol (-SH) vs 0 (standard FLAG)
Defines site-selective conjugation capability.
Critical for maleimide/iodoacetyl workflows.
Site-Specific Conjugation Bioconjugation Thiol Chemistry

Immunogenicity and Antibody Generation

FLAG-Cys retains the potent immunogenicity of the core FLAG epitope, a property that has been leveraged to generate high-affinity monoclonal antibodies. A study reported the use of FLAG-Cys for immunization, resulting in a monoclonal antibody with an affinity of 1 nM for the FLAG tag [1]. While this affinity is comparable to some commercially available high-affinity anti-FLAG reagents (e.g., an anti-FLAG VHH with 0.1 nM affinity ), it quantitatively validates that the C-terminal cysteine modification does not ablate the peptide's ability to elicit a strong, specific immune response. This is a critical piece of evidence for users considering FLAG-Cys for custom antibody generation or as an antigen in immunoassays.

Antibody affinity (Kd)
Supporting evidence
~1 nM (monoclonal Ab via FLAG-Cys)
Supports retained immunogenicity of FLAG epitope.
Affinity within order of magnitude of commercial binders.
Antibody Development Immunogenicity Affinity Maturation

FLAG-Cys Application Scenarios


Site-Specific Fluorescent Protein Labeling

Researchers requiring precise, covalent attachment of a single fluorophore (e.g., Cy5, FITC) to a protein of interest should prioritize FLAG-Cys. The cysteine's thiol group enables selective, 1:1 labeling chemistry , which is impossible with a standard FLAG tag. This approach was successfully used to track STAT3 nuclear translocation in real-time [1]. In contrast, traditional amine-reactive labeling of standard tags often results in heterogeneous mixtures and potential disruption of protein function.

Homogeneous Protein Interaction Analysis

For building biosensor chips or pull-down assays with uniformly oriented protein capture, FLAG-Cys is the superior choice. The cysteine thiol allows for covalent immobilization onto maleimide- or iodoacetyl-activated surfaces, ensuring all bait proteins are presented in the same orientation . This yields more consistent kinetic data for interaction studies (e.g., SPR, BLI) compared to random amine coupling or non-covalent affinity capture using a standard FLAG tag, which can suffer from ligand leakage. FLAG-Cys has been used to quantify TGF-β receptor-ligand binding kinetics [2].

Antibody-Drug Conjugate (ADC) Model Development

Biopharmaceutical researchers modeling site-specific drug conjugation can use FLAG-Cys as a well-defined, simple model system. Its single thiol group mimics the engineered cysteines in therapeutic antibodies (e.g., THIOMABs), enabling the study of payload attachment, linker stability, and drug-to-antibody ratio (DAR) homogeneity . Using a standard FLAG tag or a tag with multiple lysines would lead to heterogeneous conjugation products, obscuring the structure-activity relationship analysis that is critical in early-stage ADC development.

Chemoproteomics for Target Deconvolution

In drug discovery, FLAG-Cys is the foundational tool for immuno-chemo-proteomics methods, as originally described by Saxena et al. [3]. A small-molecule drug candidate is coupled to a cell-permeable epitope (like a FLAG-Cys derivative), allowing it to bind its protein targets in live cells. The probe and associated targets are then isolated using anti-FLAG antibodies. The cysteine residue is essential for constructing these dual-function probes, which can be used to pull down and identify both known and novel drug targets, directly from their native cellular environment, thereby reducing false positives common in lysate-based methods.

Application
Selection Property
Validation Focus
Fluorescent protein labeling
Single thiol conjugation site
Labeling specificity and protein function retention
Oriented protein immobilization
Covalent thiol-surface coupling
Ligand orientation and interaction reproducibility
ADC model development
Defined single conjugation point
DAR homogeneity and linker stability studies
Chemoproteomics target deconvolution
Dual-function FLAG-thiol probe
Target specificity and enrichment fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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